molecular formula C7H2BrClN2O4S B1484925 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride CAS No. 1805489-01-3

3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride

Cat. No.: B1484925
CAS No.: 1805489-01-3
M. Wt: 325.52 g/mol
InChI Key: OYFZGGHTNGAZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride: is an organic compound with the molecular formula C7H2BrClN2O4S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the nitration of 3-bromo-4-cyanobenzenesulfonyl chloride, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents like hydrogen gas or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, forming carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like amines, alcohols, and thiols in the presence of bases such as pyridine or triethylamine.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Sulfonamides: Formed from substitution with amines.

    Sulfonates: Formed from substitution with alcohols.

    Aminobenzenesulfonyl Chlorides: Formed from reduction of the nitro group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Reagent in Organic Synthesis: Acts as a sulfonylating agent in various organic reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research purposes, such as labeling proteins or peptides.

Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of novel therapeutic agents.

Industry:

    Material Science: Employed in the production of specialty polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. The nitro and cyano groups influence the electronic properties of the molecule, affecting its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    3-Bromo-5-nitrobenzenesulfonyl chloride: Lacks the cyano group, leading to different reactivity and applications.

    4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride: Positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.

Uniqueness: 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and nitro substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-6-2-5(16(9,14)15)1-4(3-10)7(6)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFZGGHTNGAZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Reactant of Route 2
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Reactant of Route 3
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.